
N-(2,2-Dimethoxyethyl)-4-bromobenzamide
Overview
Description
N-(2,2-Dimethoxyethyl)-4-bromobenzamide is a brominated benzamide derivative featuring a 2,2-dimethoxyethylamine substituent. For example, 4-bromobenzamide derivatives are typically synthesized via condensation of 4-bromobenzoyl chloride with appropriate amines. In the case of this compound, the reaction would involve 4-bromobenzoyl chloride and 2,2-dimethoxyethylamine, likely in a polar solvent like acetonitrile or DMF under reflux conditions .
The 2,2-dimethoxyethyl group is notable for its polar nature, which may enhance solubility in organic solvents compared to non-polar substituents. This structural feature could also influence molecular conformation and intermolecular interactions, such as hydrogen bonding, as seen in related compounds with methoxy groups .
Q & A
Q. Basic Synthesis and Optimization
Q: What are the standard synthetic routes for N-(2,2-Dimethoxyethyl)-4-bromobenzamide, and how can reaction conditions be optimized? A: The compound is typically synthesized via amide coupling between 4-bromobenzoic acid derivatives and 2,2-dimethoxyethylamine. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like EDCI or HOBt in anhydrous DMF or THF .
- Amide bond formation : Reaction at 0–25°C under inert atmosphere to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Critical parameters :
Parameter | Optimal Condition | Impact on Yield | Reference |
---|---|---|---|
Solvent | DMF or THF | Maximizes solubility of intermediates | |
Temperature | 0–25°C | Reduces racemization/byproducts | |
Coupling Agent | EDCI/HOBt | Enhances amidation efficiency |
Q. Characterization Techniques
Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound? A: A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR to confirm the amide bond (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl) and dimethoxyethyl group (δ ~3.2–3.5 ppm for OCH₃) .
- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 316.1) .
- X-ray crystallography : Resolves conformational details (e.g., planarity of the benzamide core) .
Q. Advanced Reactivity in Cross-Coupling
Q: How does the 4-bromo substituent enable participation in palladium-catalyzed cross-coupling reactions? A: The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. Example protocol:
- Suzuki coupling : Use Pd(PPh₃)₄, K₂CO₃, arylboronic acid in DMF/H₂O (80°C, 12 h) to introduce aryl groups .
- Yield optimization : Excess boronic acid (1.2 eq) and degassed solvents improve conversion .
Q. Biological Activity Profiling
Q: What in vitro models are suitable for evaluating its kinase inhibitory or antibacterial activity? A:
- Kinase assays : Use recombinant kinases (e.g., EGFR or VEGFR2) with ATP-Glo™ luminescence assays to measure IC₅₀ values .
- Antibacterial studies : MIC determinations against S. aureus or E. coli via broth microdilution (CLSI guidelines) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Compounds with methoxy groups (e.g., 3,4,5-trimethoxybenzamide) exhibit stronger hydrogen-bonding interactions, influencing crystal packing and stability .
Synthetic Routes :
- Most analogs are synthesized via amide bond formation between acyl chlorides and amines. For example, 4-bromo-N-(2-nitrophenyl)benzamide is synthesized using 4-bromobenzoyl chloride and 2-nitroaniline in acetonitrile , while N-(4-bromophenyl)-3,4,5-trimethoxybenzamide employs 3,4,5-trimethoxybenzoyl chloride and 4-bromoaniline in benzene .
Spectroscopic and Physicochemical Properties
- NMR Spectroscopy : The 2,2-dimethoxyethyl group generates distinct NMR signals. In related purpurinimide derivatives, the 3-(2,2-dimethoxyethyl) group produces singlets at δ 3.46–3.47 ppm for methoxy protons and triplets for CO–N–CH2– protons at δ 4.54–4.74 ppm . Similar patterns are expected for N-(2,2-Dimethoxyethyl)-4-bromobenzamide.
- Crystallography : Derivatives like 4-bromo-N-(2-nitrophenyl)benzamide exhibit two molecules per asymmetric unit, stabilized by N–H···O hydrogen bonds . The dimethoxyethyl group in the target compound may promote similar intra- or intermolecular interactions.
Preparation Methods
Direct Amidation via 4-Bromobenzoyl Chloride
The most straightforward route to N-(2,2-Dimethoxyethyl)-4-bromobenzamide involves reacting 4-bromobenzoyl chloride with 2,2-dimethoxyethylamine. This method, analogous to procedures described for related benzamide derivatives , proceeds via nucleophilic acyl substitution.
Synthesis of 4-Bromobenzoyl Chloride
4-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux to generate the acyl chloride. For example, 4-bromobenzoic acid (1 equiv) reacts with SOCl₂ (1.2 equiv) in anhydrous dichloromethane (DCM) at 60°C for 4 hours, yielding 4-bromobenzoyl chloride in >90% purity . Excess SOCl₂ is removed via distillation or evaporation under reduced pressure.
Amide Bond Formation
The acyl chloride is then reacted with 2,2-dimethoxyethylamine in the presence of a tertiary base (e.g., triethylamine, TEA) to neutralize HCl:
Reaction conditions (Table 1) significantly influence yield. For instance, using TEA (1.5 equiv) in DCM at 0°C to room temperature (RT) for 12 hours achieves 75–85% yield after column chromatography (SiO₂, ethyl acetate/hexane) .
Table 1: Optimization of Amide Bond Formation
Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
TEA | DCM | 0 → RT | 12 | 85 |
DIPEA | THF | RT | 24 | 78 |
Pyridine | Toluene | 40 | 6 | 65 |
Coupling Reagent-Mediated Synthesis
For laboratories avoiding acyl chlorides, carbodiimide-based coupling reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) enable direct amidation of 4-bromobenzoic acid with 2,2-dimethoxyethylamine. This method, adapted from protocols for structurally similar inhibitors , minimizes exposure to corrosive reagents.
Reaction Mechanism
The carboxylic acid is activated in situ by EDCl/HOBt, forming an active ester intermediate that reacts with the amine:
Optimization and Yields
Optimal conditions involve EDCl (1.2 equiv), HOBt (1.1 equiv), and DMF as the solvent at RT for 24 hours, yielding 70–80% product after aqueous workup . Notably, the dimethoxyethyl group’s acetal functionality remains intact under these neutral conditions, avoiding hydrolysis observed in acidic media .
Alternative Routes and Challenges
Reductive Amination Pathways
While less direct, reductive amination of 4-bromobenzamide with a dimethoxyethyl ketone (e.g., 1,1-dimethoxypropan-2-one) represents a theoretical route. However, this method faces challenges:
-
Low reactivity : Amides are poor nucleophiles, requiring strong bases like LDA (lithium diisopropylamide) for deprotonation, which may degrade the acetal .
-
Side reactions : Over-alkylation or ketone reduction (e.g., to 1,1-dimethoxypropan-2-ol) reduces efficiency .
Protecting Group Strategies
If 2,2-dimethoxyethylamine is unavailable, it may be synthesized via:
-
Reductive amination of glycolaldehyde dimethyl acetal : Reaction with ammonium acetate and NaBH₃CN in methanol yields the amine .
-
Gabriel synthesis : Treating 1,2-dimethoxyethane with phthalimide under Mitsunobu conditions (DIAD, PPh₃) .
Purification and Characterization
Crude this compound is purified via:
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:3 → 1:1 gradient) resolves unreacted amine and acid byproducts .
-
Recrystallization : Dissolving in hot ethanol and cooling to −20°C yields crystalline product (mp 128–130°C) .
Characterization data :
Properties
Molecular Formula |
C11H14BrNO3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
4-bromo-N-(2,2-dimethoxyethyl)benzamide |
InChI |
InChI=1S/C11H14BrNO3/c1-15-10(16-2)7-13-11(14)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,13,14) |
InChI Key |
WYFAYBOCPXUDJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)Br)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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